2-Chloro-4,6-dihydrazinyl-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with chlorine and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under controlled temperature conditions to ensure the selective substitution of chlorine atoms with hydrazinyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dihydrazinyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazinyl groups can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Scientific Research Applications
2-Chloro-4,6-dihydrazinyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents, used as a coupling agent in peptide synthesis.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic electronic materials.
Uniqueness
2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is unique due to its hydrazinyl groups, which provide additional reactivity and potential for forming diverse chemical structures. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-chloro-6-hydrazinyl-1,3,5-triazin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN7/c4-1-7-2(10-5)9-3(8-1)11-6/h5-6H2,(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUBLJNUAKHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)NN)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20790810 |
Source
|
Record name | 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20790810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677736-46-8 |
Source
|
Record name | 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20790810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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